1-(3-Fluorophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a fluorine atom on the phenyl ring of this indole derivative enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and indole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include palladium or copper-based catalysts.
Synthetic Routes: One common synthetic route involves the coupling of 3-fluoroaniline with indole using a palladium-catalyzed cross-coupling reaction. This method ensures the formation of the desired product with high yield and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes.
Pathways: The specific pathways affected by this compound depend on the target molecules. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-1H-indole, 1-(2-Fluorophenyl)-1H-indole, and 1-(3-Chlorophenyl)-1H-indole share structural similarities with this compound.
Uniqueness: The presence of the fluorine atom at the 3-position of the phenyl ring in this compound imparts unique chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C14H10FN |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)indole |
InChI |
InChI=1S/C14H10FN/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H |
InChI Key |
IVYJWNRAYIBBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.